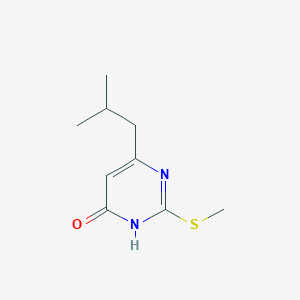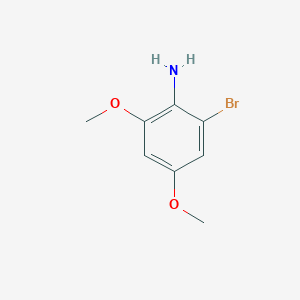
6-isobutyl-2-(methylthio)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Isobutyl-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic compound with a pyrimidine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-isobutyl-2-(methylthio)pyrimidin-4(3H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of isobutylamine with a suitable pyrimidine precursor, followed by methylation and thiolation reactions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory synthesis but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Isobutyl-2-(methylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Aplicaciones Científicas De Investigación
6-Isobutyl-2-(methylthio)pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 6-isobutyl-2-(methylthio)pyrimidin-4(3H)-one exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Isobutyl-2-mercaptopyrimidin-4-ol
- 6-Isobutyl-2-(methylsulfinyl)pyrimidin-4(3H)-one
- 6-Isobutyl-2-(methylsulfonyl)pyrimidin-4(3H)-one
Uniqueness
6-Isobutyl-2-(methylthio)pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of the methylthio group. This gives it distinct chemical properties and reactivity compared to similar compounds. Its unique structure allows for specific interactions with biological targets, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H14N2OS |
|---|---|
Peso molecular |
198.29 g/mol |
Nombre IUPAC |
4-(2-methylpropyl)-2-methylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H14N2OS/c1-6(2)4-7-5-8(12)11-9(10-7)13-3/h5-6H,4H2,1-3H3,(H,10,11,12) |
Clave InChI |
OJGIRQUHHHQLSM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC(=O)NC(=N1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3,5-Dichloro-2-hydroxyphenyl)-benzo[h]quinoline-4-carboxylic Acid](/img/structure/B15291994.png)





![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(2-methylpropanoyloxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B15292028.png)
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline](/img/structure/B15292030.png)

![6,16-bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-9,19-diazapentacyclo[10.8.0.02,11.03,8.013,18]icosa-3(8),4,6,13(18),14,16-hexaene-10,20-dione](/img/structure/B15292037.png)
![(3aR,6aS)-5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-carboxylic acid](/img/structure/B15292043.png)

![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4,5-Difluoroaniline](/img/structure/B15292061.png)
